
PROTAC RIPK degrader-2
Descripción general
Descripción
PROTAC RIPK degrader-2 is a nonpeptidic PROTAC that potently targets serine-threonine kinase RIPK2 and is highly selective for RIPK2 degradation . It was first reported in Nat Chem Biol in 2015 .
Synthesis Analysis
The synthesis of PROTACs like this compound is a modular process, utilizing three components: an E3 ligase ligand, a linker, and a POI ligand . The majority of Degraders published to date harness the E3 ligases von Hippel-Lindau (VHL) and cereblon (CRBN) within the CRL2 and CRL4 E3 complexes, respectively . Once a suitable POI ligand exit vector site has been identified, a linker is coupled to the POI or E3 ligase ligand, typically using established amide coupling, click chemistry, nucleophilic substitution, or reductive amination reactions .
Chemical Reactions Analysis
This compound is a non-peptide PROTAC based on von Hippel-Lindau and targets serine-threonine kinase RIPK2, which is highly selective to the degradation of RIPK2 . It acts as an activator to increase cell death and activate ion channels in cancer cells .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 1060.31 and a formula of C52H65N7O11S3 . It appears as a solid, light yellow to yellow substance . It is soluble in DMSO at a concentration of 150 mg/mL .
Aplicaciones Científicas De Investigación
Respuestas farmacodinámicas
PROTAC_RIPK2 se ha observado que produce respuestas farmacodinámicas extendidas. Esto se debe a su capacidad para promover la degradación rápida y selectiva de proteínas intracelulares mediada por el proteasoma {svg_1}. El mecanismo catalítico de acción de los PROTAC representa una nueva y emocionante modalidad en el descubrimiento de fármacos que ofrece varias ventajas potenciales sobre los inhibidores tradicionales de moléculas pequeñas {svg_2}.
Tratamiento de enfermedades inflamatorias
RIPK2 es un inmunomodulador vital que desempeña funciones críticas en la señalización del dominio de oligomerización de unión a nucleótidos 1 (NOD1), NOD2 y los receptores tipo Toll (TLR) {svg_3}. Los defectos en la señalización NOD/RIPK2 están asociados con numerosas enfermedades inflamatorias, incluido el asma, la sarcoidosis, la enfermedad inflamatoria intestinal (enfermedad de Crohn y colitis ulcerosa), la esclerosis múltiple y el síndrome de Blau {svg_4}. Por lo tanto, PROTAC_RIPK2, como un modulador de las funciones de RIPK2, tiene aplicaciones potenciales en el tratamiento de estas enfermedades inflamatorias {svg_5}.
Tratamiento del cáncer
En el campo de la investigación del cáncer, PROTAC_RIPK2 ha mostrado promesa como una posible opción de tratamiento {svg_6}. Produce una disminución dependiente de la concentración y el tiempo en el nivel de proteína RIPK2 en PBMC humanos, adquiriendo así un perfil de unión extremadamente selectivo y una baja probabilidad de fuera de blanco {svg_7}.
Degradación de proteínas
PROTAC_RIPK2 es una quimera de direccionamiento de proteólisis (PROTAC) que secuestra el sistema ubiquitina-proteasoma (UPS) para degradar las proteínas de interés (POI) {svg_8}. Esto representa una tecnología en rápido desarrollo con aplicaciones tanto en el descubrimiento de fármacos como en la biología química {svg_9}.
Inmunoterapias
Como RIPK2 es un elemento crucial de la inmunidad innata, las moléculas pequeñas que regulan las funciones de RIPK2, como PROTAC_RIPK2, son atractivas para establecer nuevas inmunoterapias {svg_10}.
Descubrimiento de fármacos
El mecanismo de acción único de PROTAC_RIPK2, que involucra la formación de un complejo ternario y la transferencia de ubiquitina a los residuos de lisina superficiales en la proteína diana, marcándola para su degradación por el proteasoma, representa una tecnología en rápido desarrollo con aplicaciones en el descubrimiento de fármacos {svg_11}.
Mecanismo De Acción
Target of Action
The primary target of PROTAC RIPK Degrader-2 is the Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) . RIPK2 is an essential mediator of inflammation and innate immunity, responsible for transducing signaling downstream of the intracellular peptidoglycan sensors nucleotide oligomerization domain (NOD)-like receptors 1 and 2 (NOD1/2) .
Mode of Action
This compound is a non-peptide Proteolysis-Targeting Chimera (PROTAC) based on von Hippel-Lindau. It works by simultaneously binding to RIPK2 and an E3 ligase complex . This promotes the formation of a ternary complex and the transfer of ubiquitin to surface lysine residues on RIPK2, tagging it for degradation by the proteasome .
Biochemical Pathways
The action of this compound affects the NOD2-RIPK2 signaling pathway . This pathway activates nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription activation of pro-inflammatory cytokines and productive inflammatory response .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its ability to deliver pharmacodynamic (PD) efficacy which extends beyond the detectable pharmacokinetic (PK) presence of the PROTAC . This is driven by the synthesis rate of the protein . The extended PD responses observed upon PROTAC-mediated degradation of RIPK2 suggest the potential for low human doses and infrequent dosing regimens .
Result of Action
The result of this compound action is the rapid and selective proteasome-mediated degradation of RIPK2 . This leads to a decrease in RIPK2 protein levels, which can increase cell death and activate ion channels in cancer cells .
Action Environment
The subcellular context of RIPK2 can influence the efficacy of PROTAC-mediated degradation . Differentially localized RIPK2 proteins displayed varying levels of degradation using the same respective PROTACs . This suggests that the subcellular context of the target protein can influence the efficacy of PROTAC-mediated protein degradation .
Safety and Hazards
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H65N7O11S3/c1-33-47(72-31-55-33)35-10-8-34(9-11-35)28-54-49(62)42-25-37(60)29-59(42)50(63)48(51(2,3)4)58-46(61)30-69-21-20-67-17-16-66-18-19-68-22-23-70-43-27-40-38(26-45(43)73(64,65)52(5,6)7)39(14-15-53-40)57-36-12-13-44-41(24-36)56-32-71-44/h8-15,24,26-27,31-32,37,42,48,60H,16-23,25,28-30H2,1-7H3,(H,53,57)(H,54,62)(H,58,61)/t37-,42+,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEGJNXDHULIKM-GPPJZCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65N7O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B610381.png)
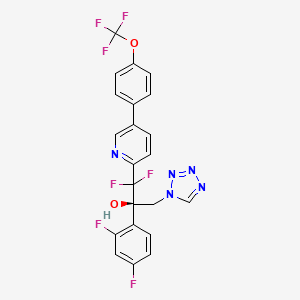
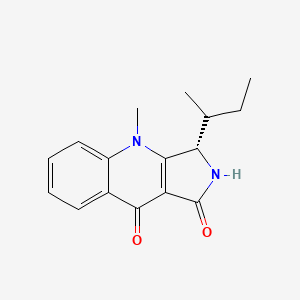
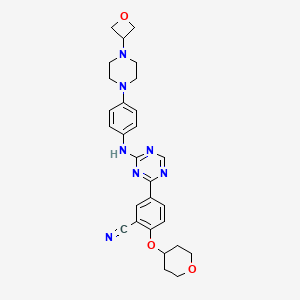
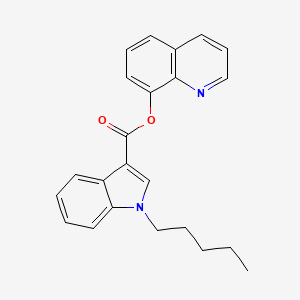
![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)
![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)

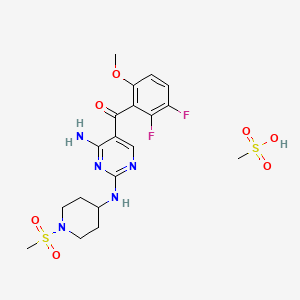
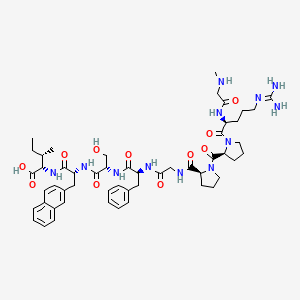

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

